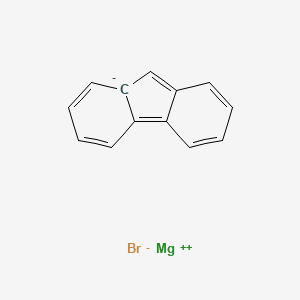![molecular formula C18H26N2O2 B14356445 2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate CAS No. 96204-79-4](/img/structure/B14356445.png)
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate typically involves the reaction of 2-cyanoethylamine with phenyl isocyanate to form an intermediate, which is then esterified with heptanoic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the ester group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Alcohols.
科学的研究の応用
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(2-Cyanoethyl)(phenyl)amino]ethyl acetate
- 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butanoate
- 2-[(2-Cyanoethyl)(phenyl)amino]ethyl hexanoate
Uniqueness
2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The heptanoate ester group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
96204-79-4 |
|---|---|
分子式 |
C18H26N2O2 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-[N-(2-cyanoethyl)anilino]ethyl heptanoate |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-8-12-18(21)22-16-15-20(14-9-13-19)17-10-6-5-7-11-17/h5-7,10-11H,2-4,8-9,12,14-16H2,1H3 |
InChIキー |
WVQKFMJSDUCVOT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


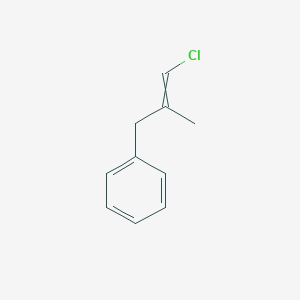
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)
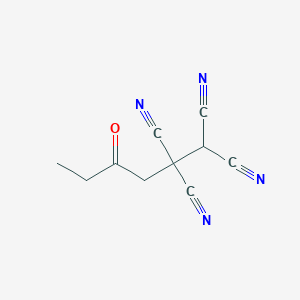
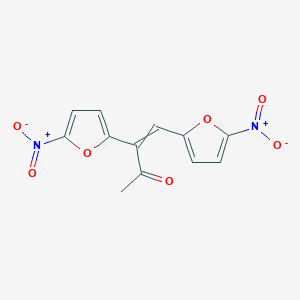
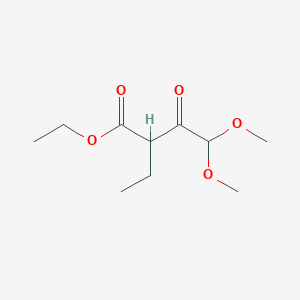
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
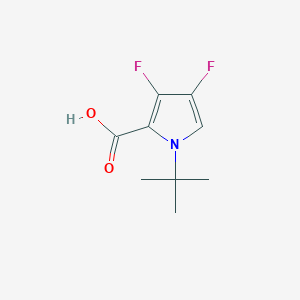
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
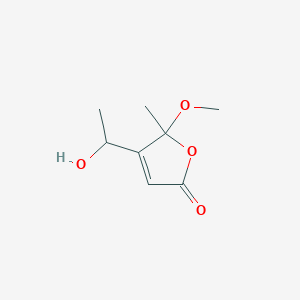
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
